molecular formula C15H11BrClN3O2 B12934122 4-(4-Bromo-3-chloroanilino)-6-methoxyquinazolin-7(1H)-one CAS No. 650577-52-9

4-(4-Bromo-3-chloroanilino)-6-methoxyquinazolin-7(1H)-one

Cat. No.: B12934122
CAS No.: 650577-52-9
M. Wt: 380.62 g/mol
InChI Key: HVUXGGGWYMWBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Bromo-3-chlorophenyl)amino)-6-methoxyquinazolin-7-ol is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, substituted with a bromo-chloro phenyl group and a methoxy group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromo-3-chlorophenyl)amino)-6-methoxyquinazolin-7-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Amination: Formation of the amino group by reacting with an appropriate amine.

    Methoxylation: Introduction of a methoxy group to the quinazoline core.

These reactions are carried out under controlled conditions, often requiring specific catalysts, solvents, and temperature settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromo-3-chlorophenyl)amino)-6-methoxyquinazolin-7-ol undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the quinazoline ring.

    Substitution: Replacement of the bromo or chloro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce a variety of functionalized quinazoline derivatives .

Scientific Research Applications

4-((4-Bromo-3-chlorophenyl)amino)-6-methoxyquinazolin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Bromo-3-chlorophenyl)amino)-6-methoxyquinazolin-7-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chlorophenylboronic acid
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

4-((4-Bromo-3-chlorophenyl)amino)-6-methoxyquinazolin-7-ol is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

650577-52-9

Molecular Formula

C15H11BrClN3O2

Molecular Weight

380.62 g/mol

IUPAC Name

4-(4-bromo-3-chloroanilino)-6-methoxyquinazolin-7-ol

InChI

InChI=1S/C15H11BrClN3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-8-2-3-10(16)11(17)4-8/h2-7,21H,1H3,(H,18,19,20)

InChI Key

HVUXGGGWYMWBTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Br)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.